3-Bromo-3',5'-dimethoxybenzophenone
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Overview
Description
3-Bromo-3’,5’-dimethoxybenzophenone: is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’,5’-dimethoxybenzophenone typically involves the bromination of 3’,5’-dimethoxybenzophenone. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 3-Bromo-3’,5’-dimethoxybenzophenone may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-3’,5’-dimethoxybenzophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-3’,5’-dimethoxybenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, resins, and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-3’,5’-dimethoxybenzophenone depends on its specific application and the target molecules it interacts with. In general, the bromine and methoxy substituents can influence the compound’s reactivity and interaction with other molecules. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 3-Bromo-4’,5’-dimethoxybenzophenone
- 3-Bromo-2’,5’-dimethoxybenzophenone
- 3-Bromo-3’,4’-dimethoxybenzophenone
Comparison: 3-Bromo-3’,5’-dimethoxybenzophenone is unique due to the specific positioning of the bromine and methoxy groups on the benzophenone structure. This positioning can significantly influence its chemical reactivity and physical properties compared to other similar compounds. For instance, the electronic effects of the substituents can alter the compound’s behavior in chemical reactions, making it more or less reactive under certain conditions.
Properties
IUPAC Name |
(3-bromophenyl)-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-4-3-5-12(16)6-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVNYWTZQPUEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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